N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
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Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N7O4 and its molecular weight is 357.33. The purity is usually 95%.
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Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound characterized by its unique combination of nitrogen-rich heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula for this compound is C18H17N7O3, with a molecular weight of approximately 379.4 g/mol. The structure features a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety and an oxazolidinone group. These structural components suggest a potential for diverse biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example:
- Inhibition of Cell Proliferation : Compounds containing triazole and oxadiazole rings have shown promising results against various cancer cell lines. In studies involving A549 lung cancer cells, compounds with similar structures demonstrated IC50 values ranging from 9 μM to lower thresholds depending on the specific derivatives tested .
- Mechanism of Action : The mechanism typically involves apoptosis induction through mitochondrial pathways and disruption of cellular signaling cascades such as the FAK/Paxillin pathway. This disruption leads to reduced cell migration and invasion capabilities in highly metastatic tumor cells .
Antimicrobial Activity
The presence of oxadiazole and triazole moieties is also associated with antimicrobial properties. Compounds derived from these structures have been effective against various bacterial strains and fungi. The exact mechanisms may involve interference with nucleic acid synthesis or disruption of cell wall integrity.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals their biological profiles:
Compound Name | Structure | Notable Features |
---|---|---|
7-Amino-[1,2,4]triazolo[4,3-a]pyridine | Structure | Known for antimicrobial properties |
5-Methyl-[1,2,4]oxadiazole | Structure | Exhibits significant thermal stability |
8-Methylsulfonyl-[1,2,4]triazolo[1,5-a]pyridine | Structure | Demonstrates anti-inflammatory effects |
These comparisons highlight the potential for this compound to exhibit unique pharmacological profiles due to its specific structural characteristics.
Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of similar compounds on MCF7 breast cancer cells, derivatives showed IC50 values ranging from 0.39 μM to 3.16 μM. This suggests that modifications in the chemical structure can significantly enhance biological activity against specific cancer types .
Study 2: Antimicrobial Activity
Another study focused on the synthesis of oxadiazole derivatives revealed potent activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM. This indicates that structural variations can lead to significant improvements in antimicrobial potency .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4/c1-9-17-14(26-20-9)10-2-3-22-11(6-10)18-19-12(22)7-16-13(23)8-21-4-5-25-15(21)24/h2-3,6H,4-5,7-8H2,1H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLDVLUKYBNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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